Methyl 4-(4-amino-2-fluorophenoxy)benzoate
Description
Significance of Fluorinated Aromatic Ether Moieties in Advanced Molecular Design
The strategic incorporation of fluorine into aromatic systems, such as in fluorinated aromatic ethers, has become a cornerstone of modern molecular design. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. In the context of drug discovery, for instance, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets, and modulate lipophilicity, thereby favorably altering a compound's pharmacokinetic profile. rsc.orgwikipedia.org In material science, the introduction of fluorine can lead to polymers with desirable characteristics such as high thermal stability, chemical resistance, and low dielectric constants. nih.govsigmaaldrich.comgoogle.com
Overview of Aminophenoxy Benzoate (B1203000) Architectures in Research Disciplines
The aminophenoxy benzoate scaffold, which combines an amine-substituted phenol (B47542) linked via an ether bond to a benzoic acid derivative, is a key structural element in various areas of research. In medicinal chemistry, this architecture is recognized as a "privileged scaffold," appearing in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties. rsc.orgnih.govbldpharm.com The primary amine group can serve as a crucial hydrogen bond donor or as a handle for further chemical modification. The diaryl ether linkage provides a degree of conformational flexibility, which can be important for optimal interaction with biological macromolecules. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(4-amino-2-fluorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(16)8-12(13)15/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCAGCTCHDPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methyl 4 4 Amino 2 Fluorophenoxy Benzoate: a Profile
Chemical Structure:
IUPAC Name: Methyl 4-(4-amino-2-fluorophenoxy)benzoate
CAS Number: 882499-19-6
This compound integrates the key features of a fluorinated aryl ether and an aminophenoxy benzoate (B1203000). The fluorine atom is positioned ortho to the ether linkage, while the amino group is para to the ether, and the methyl benzoate group is attached at the 4-position of the other phenyl ring.
Key Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂FNO₃ |
| Molecular Weight | 261.25 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Solubility | Not specified in literature |
Molecular Modification and Derivatization Strategies for Methyl 4 4 Amino 2 Fluorophenoxy Benzoate
Functionalization at the Aniline (B41778) Moiety
The primary aromatic amine of the aniline moiety is a versatile functional group that readily participates in numerous chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing a gateway to a wide array of derivatives.
Amidation and Acylation Reactions
The amino group can be readily acylated to form amide derivatives. This transformation is typically achieved by reacting Methyl 4-(4-amino-2-fluorophenoxy)benzoate with acylating agents such as acid chlorides or acid anhydrides. The reaction is commonly conducted in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct and facilitate the reaction. A variety of solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate, can be employed. This reaction is fundamental in medicinal chemistry for creating compounds with altered physicochemical properties. For instance, the conversion of amines to amides is a key step in the synthesis of many biologically active molecules. chemspider.com
Table 1: Representative Amidation and Acylation Reactions
| Acylating Agent | Base | Product Class |
|---|---|---|
| Acetyl Chloride | Pyridine | N-Acetyl Derivative |
| Benzoyl Chloride | Triethylamine | N-Benzoyl Derivative |
| Acetic Anhydride | Pyridine | N-Acetyl Derivative |
| Succinic Anhydride | None (Heat) | N-Succinamic Acid Derivative |
Formation of Urea (B33335), Thiourea (B124793), and Related Scaffolds
The synthesis of urea and thiourea derivatives represents a critical strategy in drug discovery, as these moieties are prevalent in many kinase inhibitors. thieme-connect.com The amino group of this compound can react with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas.
The formation of unsymmetrical ureas is a cornerstone in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib. thieme-connect.comthieme-connect.com In a typical procedure, the aniline derivative is treated with a substituted aryl isocyanate in an inert solvent. nih.gov For example, reacting the parent compound with an aryl isocyanate such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate would yield a diaryl urea, a scaffold known for its biological activity. thieme-connect.comresearchgate.net Alternatively, safer phosgene (B1210022) substitutes like N,N′-carbonyldiimidazole (CDI) can be used to first generate an isocyanate in situ, which then reacts with another amine. nih.gov Thiourea derivatives are synthesized in a similar manner using substituted isothiocyanates. nih.gov
Table 2: Synthesis of Urea and Thiourea Derivatives
| Reagent | Solvent | Product Scaffold |
|---|---|---|
| Phenyl Isocyanate | Dichloromethane | N-Phenylurea Derivative |
| 4-Chlorophenyl Isocyanate | Tetrahydrofuran | N-(4-Chlorophenyl)urea Derivative |
| Methyl Isothiocyanate | Ethanol (B145695) | N-Methylthiourea Derivative |
| Phenyl Isothiocyanate | Ethanol (Reflux) | N-Phenylthiourea Derivative nih.gov |
Condensation Reactions with Carbonyl Compounds
The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically performed by refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. researchgate.net A catalytic amount of acid is sometimes added to facilitate the reaction. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. Schiff bases are versatile intermediates and have been investigated for a wide range of biological activities. nih.govnih.gov
Table 3: Schiff Base Formation with Carbonyl Compounds
| Carbonyl Compound | Solvent | Catalyst (Optional) | Product Class |
|---|---|---|---|
| Benzaldehyde | Ethanol | Acetic Acid | N-Benzylidene Derivative |
| 4-Methoxybenzaldehyde | Methanol | None | N-(4-Methoxybenzylidene) Derivative researchgate.net |
| Acetone | Toluene | p-Toluenesulfonic acid | N-Isopropylidene Derivative |
| Cyclohexanone | Ethanol | Acetic Acid | N-Cyclohexylidene Derivative |
Modifications of the Methyl Ester Group
The methyl ester functionality provides another handle for structural modification, allowing for changes in polarity, solubility, and metabolic stability.
Hydrolysis to Corresponding Benzoic Acid Derivatives
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. psu.edu Saponification, or base-mediated hydrolysis, is the more common method. It is typically achieved by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility. chemspider.com The reaction yields the carboxylate salt, which upon subsequent acidification with a strong acid like hydrochloric acid (HCl), precipitates the free carboxylic acid. chemspider.com Studies on substituted methyl benzoates show that this hydrolysis can be performed efficiently even on sterically hindered esters using high-temperature water, presenting a green chemistry approach. psu.edu The resulting carboxylic acid, 4-(4-amino-2-fluorophenoxy)benzoic acid, is a valuable intermediate for further functionalization, such as amide bond formation. nih.govnih.gov
Table 4: Conditions for Methyl Ester Hydrolysis
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux, 4h chemspider.com | 4-(4-amino-2-fluorophenoxy)benzoic acid |
| Potassium Hydroxide (KOH) | Water | 200-300 °C, 30 min psu.edu | 4-(4-amino-2-fluorophenoxy)benzoic acid |
Transesterification with Alcohols
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. The methyl ester of the title compound can be converted into other esters (e.g., ethyl, propyl, or benzyl (B1604629) esters) by reacting it with a different alcohol in the presence of an acid or base catalyst. For acid-catalyzed transesterification, a large excess of the new alcohol is typically used as the solvent, with a catalytic amount of an acid like sulfuric acid or hydrogen chloride. In base-catalyzed transesterification, a catalytic amount of an alkoxide, such as sodium ethoxide for conversion to an ethyl ester, is used. This modification can significantly alter the compound's pharmacokinetic profile.
Table 5: Transesterification Reactions
| Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol | Sulfuric Acid (cat.) | Ethyl 4-(4-amino-2-fluorophenoxy)benzoate |
| Propan-1-ol | Sodium Propoxide (cat.) | Propyl 4-(4-amino-2-fluorophenoxy)benzoate |
| Benzyl Alcohol | p-Toluenesulfonic acid (cat.) | Benzyl 4-(4-amino-2-fluorophenoxy)benzoate |
Aromatic Ring Functionalization and Diversification
The two distinct aromatic rings of this compound offer a platform for a variety of functionalization reactions. The reactivity of each ring is governed by the nature of its existing substituents.
The first ring, containing the primary amino group and the fluorine atom, is activated towards electrophilic aromatic substitution by the electron-donating amino group. The -NH₂ group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ether linkage, electrophilic substitution is anticipated to occur at the position ortho to the amino group (C3) or ortho to the fluorine atom (C1).
The second ring, which is part of the methyl benzoate (B1203000) moiety, is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the methoxycarbonyl group. However, the fluorine atom on the first ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if further activated by electron-withdrawing groups. nih.govchegg.comchegg.com
Key functionalization strategies include:
Modification of the Primary Amino Group: The primary amine is a highly versatile handle for diversification. It can readily undergo acylation with various acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to yield sulfonamides. Another common reaction is the formation of a Schiff base (imine) through condensation with aldehydes or ketones. researchgate.net These reactions allow for the introduction of a wide array of functional groups, altering the molecule's steric and electronic properties.
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as halogenation (bromination, chlorination) or nitration can introduce new substituents onto the activated, amine-bearing ring. For instance, nitration using a mixture of nitric and sulfuric acid can introduce a nitro group, which can subsequently be reduced to another amino group, opening pathways for further derivatization. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles. While the ether oxygen and amino group are activating, making SNAr less favorable than on a ring with strong electron-withdrawing groups, the reaction can proceed under specific conditions or with highly reactive nucleophiles. This allows for the introduction of groups like other amines, alkoxides, or thiolates at the C2 position, significantly diversifying the molecular structure. nih.govnih.gov The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a related reaction used to form diaryl ether linkages, similar to the core structure of the parent molecule itself. nih.gov
Table 1: Examples of Aromatic Ring Functionalization Reactions
| Reaction Type | Target Site | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Acylation | Amino Group (-NH₂) | Acetyl Chloride | Acetamide (-NHCOCH₃) |
| Sulfonylation | Amino Group (-NH₂) | Toluenesulfonyl Chloride | Sulfonamide (-NHSO₂C₆H₄CH₃) |
| Schiff Base Formation | Amino Group (-NH₂) | Benzaldehyde | Imine (-N=CHC₆H₅) |
| Electrophilic Bromination | Amine-bearing Ring (C3) | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Nucleophilic Substitution (SNAr) | Fluorine-bearing Ring (C2) | Morpholine | Morpholinyl group |
Introduction of Spacer Groups for Conjugation
For applications that require attachment to larger molecules such as proteins, polymers, or surfaces, spacer groups or linkers must be introduced. These spacers provide a flexible connection and prevent steric hindrance between the molecule and its conjugation partner. The functional groups of this compound serve as excellent anchors for attaching such spacers.
Conjugation via the Amino Group: The primary amine is the most common site for introducing linkers. Bifunctional spacer molecules, which contain a group reactive towards amines (e.g., an N-hydroxysuccinimide ester, isothiocyanate, or acyl chloride) at one end and a desired terminal functional group (e.g., an azide, alkyne, maleimide, or protected carboxyl) at the other, can be readily coupled. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) and o-phthalaldehyde (B127526) (OPA) are well-established derivatizing agents for primary amines that can be adapted for conjugation purposes. sdiarticle4.comshimadzu.com
Conjugation via the Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxyl group is a key functional handle for conjugation. Using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid can be activated to form a stable amide bond with an amine-terminated spacer group. This approach allows for the introduction of a wide variety of linkers, including polyethylene (B3416737) glycol (PEG) chains to improve solubility or alkyl chains of varying lengths.
Conjugation via Nucleophilic Substitution: A spacer group containing a nucleophilic head (e.g., an amino or hydroxyl group) can be attached directly to the aromatic ring by displacing the fluorine atom via an SNAr reaction. This method provides a more rigid attachment point compared to linkages via the exocyclic amino or carboxyl groups.
Table 2: Strategies for Introducing Spacer Groups for Conjugation
| Attachment Point | Coupling Chemistry | Example Spacer Type | Terminal Functional Group for Conjugation |
|---|---|---|---|
| Amino Group | Amide Bond Formation | Succinimidyl-activated PEG | Maleimide, Alkyne, Azide |
| Carboxylic Acid (from ester hydrolysis) | Amide Bond Formation (EDC/DCC coupling) | Amino-terminated alkyl chain | Biotin, Thiol, Aldehyde |
| Aromatic Ring (C2) | Nucleophilic Aromatic Substitution (SNAr) | Aminoethanol | Hydroxyl (-OH) |
| Amino Group | Schiff Base / Reductive Amination | Aldehyde-terminated spacer | (post-reaction) Secondary Amine Linkage |
Computational Chemistry and Molecular Modeling of Methyl 4 4 Amino 2 Fluorophenoxy Benzoate Systems
Quantum Chemical Calculations
No studies detailing the electronic structure, such as HOMO-LUMO energies or molecular electrostatic potential maps specifically for Methyl 4-(4-amino-2-fluorophenoxy)benzoate, were found. While quantum chemical calculations have been performed on similar structures like methyl 4-hydroxybenzoate and methyl 4-bromo-2-fluorobenzoate to determine these properties, this data is not transferable. dergipark.org.trresearchgate.net
There is no available research that elucidates the reaction mechanisms for the synthesis or degradation of this compound using computational pathway analysis.
Molecular Docking Studies
Specific molecular docking studies predicting the interactions between this compound and biological targets are not present in the provided literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org Studies on other novel fluorinated compounds have shown interactions with proteins like C-Kit Tyrosine Kinase, but these findings are specific to the tested ligands. rjptonline.org
Without specific docking studies, there is no data on the estimated binding affinity (e.g., in kcal/mol) of this compound to any protein targets. Binding affinity is a measure of the strength of the interaction between a ligand and its target. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
No molecular dynamics (MD) simulation studies were found for this compound. MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the conformational flexibility and stability of a compound over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
In the realm of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are pivotal strategies for the discovery and optimization of novel therapeutic agents. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown or when elucidating the key molecular features that govern the bioactivity of a series of compounds is the primary objective. For systems involving this compound and its analogs, these computational methods have been instrumental in exploring their potential as kinase inhibitors, particularly targeting the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers.
Ligand-based drug design relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules with known activities against a specific target, it is possible to develop a predictive model that correlates the structural or physicochemical properties of the molecules with their biological function.
A significant area of investigation for compounds structurally related to this compound is the inhibition of c-Met kinase. Several studies have focused on derivatives incorporating the 4-phenoxyquinoline scaffold, which shares structural similarities with the core of the subject compound.
The predictive power and robustness of the QSAR model were rigorously assessed through internal and external validation techniques. turkjps.org Such models are invaluable for the virtual screening of large compound libraries and for guiding the design of new, more potent inhibitors.
To illustrate the application of QSAR, a hypothetical data set for a series of c-Met inhibitors, including molecular descriptors and biological activity, is presented below. This table demonstrates the type of data used to build a QSAR model.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors | c-Met IC50 (nM) | pIC50 (-logIC50) |
| 1 | 350.34 | 3.8 | 75.6 | 2 | 4 | 150 | 6.82 |
| 2 | 364.37 | 4.1 | 78.9 | 2 | 4 | 120 | 6.92 |
| 3 | 378.40 | 4.4 | 82.1 | 2 | 4 | 95 | 7.02 |
| 4 | 392.43 | 4.7 | 85.4 | 2 | 4 | 70 | 7.15 |
| 5 | 406.46 | 5.0 | 88.7 | 2 | 4 | 50 | 7.30 |
| 6 | 366.38 | 3.9 | 80.2 | 2 | 5 | 110 | 6.96 |
| 7 | 380.41 | 4.2 | 83.5 | 2 | 5 | 85 | 7.07 |
| 8 | 394.44 | 4.5 | 86.8 | 2 | 5 | 60 | 7.22 |
| 9 | 408.47 | 4.8 | 90.1 | 2 | 5 | 45 | 7.35 |
| 10 | 422.50 | 5.1 | 93.4 | 2 | 5 | 30 | 7.52 |
The descriptors in the table are commonly used in QSAR studies:
Molecular Weight: Represents the size of the molecule.
LogP: A measure of the molecule's lipophilicity.
Polar Surface Area (PSA): Relates to the molecule's ability to permeate cell membranes.
Number of H-Bond Donors and Acceptors: Indicates the potential for hydrogen bonding interactions with the target protein.
The biological activity is expressed as the half-maximal inhibitory concentration (IC50) and its negative logarithm (pIC50), which is often used in QSAR modeling to create a linear relationship with the descriptors.
Furthermore, 3D-QSAR and pharmacophore modeling are powerful ligand-based techniques that provide a three-dimensional perspective on structure-activity relationships. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with its biological target.
For c-Met kinase inhibitors, pharmacophore models have been developed based on a diverse set of known active compounds. nih.govnih.gov A representative pharmacophore model for c-Met inhibitors might consist of features such as two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring. turkjps.org Such models can then be used as 3D queries to screen virtual compound databases to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active.
The insights gained from QSAR and pharmacophore models are crucial for lead optimization. By understanding which molecular properties and structural features are critical for activity, medicinal chemists can rationally design modifications to a lead compound, such as this compound, to enhance its potency, selectivity, and pharmacokinetic properties. For instance, if a QSAR model indicates that increased lipophilicity in a specific region of the molecule is correlated with higher activity, modifications can be made to introduce lipophilic groups at that position.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques (e.g., NMR, HRMS, IR, UV-Vis)
Spectroscopic techniques are indispensable for the structural confirmation of "Methyl 4-(4-amino-2-fluorophenoxy)benzoate". Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom.
¹H NMR provides information on the number, connectivity, and chemical environment of protons. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl ester protons.
¹³C NMR reveals the number of unique carbon atoms in the molecule.
¹⁹F NMR is particularly important for fluorinated compounds, providing a sensitive and direct method to confirm the presence and chemical environment of the fluorine atom. umn.edunih.govresearchgate.netnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition and exact mass of the molecule with high accuracy. This technique provides a highly specific confirmation of the compound's molecular formula by measuring the mass-to-charge ratio to several decimal places.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-F stretching, and the C-O-C stretching of the ether linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic rings in "this compound" would result in characteristic absorption maxima in the UV region of the electromagnetic spectrum.
Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and methyl ester protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Distinct signals for each unique carbon atom, including the ester carbonyl carbon, aromatic carbons, and the methyl carbon. |
| ¹⁹F NMR | A singlet or coupled signal confirming the presence and electronic environment of the fluorine atom. umn.edunih.govresearchgate.netnih.gov |
| HRMS (e.g., ESI+) | An accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition C₁₄H₁₂FNO₃. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H (amine), C=O (ester), C-O (ether), and C-F bonds. |
| UV-Vis (nm) | Absorption maxima (λₘₐₓ) in the UV region due to π-π* transitions of the aromatic systems. |
Chromatographic Separation and Detection Methods (e.g., HPLC, GC, LC-MS/MS)
Chromatographic methods are paramount for the separation, identification, and quantification of "this compound" from reaction mixtures, and for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". helsinki.fi A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable buffer, would be appropriate for its separation and quantification. Detection is typically achieved using a UV detector set at the compound's λₘₐₓ.
Gas Chromatography (GC) can also be employed, particularly for purity analysis and detection of volatile impurities. researchgate.netnih.govvt.edu However, due to the presence of the polar primary amine group, derivatization may be necessary to improve volatility and chromatographic peak shape. nih.govvt.edu Common derivatizing agents for amines include silylating agents or acylating agents. Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for more specific identification. vt.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. umn.edulcms.cz This technique is ideal for trace-level quantification of the compound in complex matrices. In LC-MS/MS, the parent ion corresponding to the protonated molecule is selected and fragmented to produce specific product ions. The monitoring of these specific transitions (Selected Reaction Monitoring - SRM) provides excellent selectivity and sensitivity. lcms.cz
Typical Chromatographic Conditions for Analysis
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| HPLC | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of water and acetonitrile/methanol (B129727) with formic acid or buffer. | UV-Vis (at λₘₐₓ) |
| GC | Capillary column (e.g., DB-5ms, HP-5ms) | Helium or Hydrogen | FID or MS (with prior derivatization) researchgate.netnih.gov |
| LC-MS/MS | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Gradient of water and acetonitrile/methanol with formic acid. | Tandem Mass Spectrometry (SRM mode) lcms.cz |
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. While obtaining suitable single crystals of "this compound" itself may be challenging, this method is invaluable for elucidating the structures of its derivatives. researchgate.netmdpi.com
By synthesizing a crystalline derivative, for instance, through acylation of the amine group or formation of a salt, single crystals suitable for X-ray diffraction can be grown. The analysis of the diffraction pattern provides precise information on:
Bond lengths and angles: Confirming the connectivity and geometry of the molecule.
Torsional angles: Defining the conformation of the molecule, such as the twist around the ether linkage.
Intermolecular interactions: Revealing how the molecules are arranged in the crystal lattice, including hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov
This detailed structural information is crucial for understanding the compound's physical properties and its interactions with other molecules. The crystal structure of a related phenoxybenzoate compound has been reported, demonstrating the utility of this technique for this class of molecules. nih.gov
Information Obtainable from X-ray Crystallography of a Derivative
| Structural Information | Significance |
|---|---|
| Molecular Connectivity and Geometry | Unambiguous confirmation of the chemical structure. |
| Conformational Details | Provides insight into the spatial arrangement of the phenyl rings and substituents. |
| Crystal Packing and Intermolecular Forces | Helps to understand solid-state properties and potential polymorphism. researchgate.netnih.gov |
| Absolute Configuration (for chiral derivatives) | Determination of the stereochemistry of chiral centers. |
Applications As a Key Synthetic Intermediate
Precursor in the Synthesis of Novel Bioactive Molecules and Drug Candidates
In the field of medicinal chemistry, intermediates like Methyl 4-(4-amino-2-fluorophenoxy)benzoate are fundamental for the development of new therapeutic agents. Although specific drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, the broader class of aminobenzoic acid derivatives is well-established in pharmaceutical development. These compounds serve as precursors for a range of bioactive molecules due to their capacity for diverse chemical transformations.
The amino group on the molecule can be readily modified through reactions such as acylation, alkylation, or diazotization, allowing for the introduction of various pharmacophores. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation, a common linkage in many drug molecules. The fluorophenoxy moiety can enhance the metabolic stability and binding affinity of the final drug candidate. For instance, structurally related compounds like Methyl 3-amino-2-fluorobenzoate serve as key intermediates in the synthesis of targeted cancer therapies, such as the BRAF inhibitor Dabrafenib. This highlights the potential of fluorinated amino esters in constructing complex and potent pharmaceuticals.
Table 1: Potential Pharmaceutical Applications of Scaffolds Related to this compound
| Scaffold Class | Therapeutic Area | Example of Application |
|---|---|---|
| Fluorinated Benzoates | Oncology | Intermediate for kinase inhibitors (e.g., Dabrafenib) |
| Amino Phenoxy Ethers | Metabolic Diseases | Building block for LXR agonists targeting cholesterol transport |
Building Block for Agrochemical Active Ingredients
The structural motifs present in this compound are also pertinent to the agrochemical sector. Aryloxyphenoxypropionate herbicides are a major class of agrochemicals used for controlling grassy weeds in broadleaf crops. While the direct use of this compound as an intermediate for specific commercial herbicides like quizalofop is not explicitly documented in the provided search results, its structure is analogous to the core of these molecules.
The synthesis of herbicides such as quizalofop-P-ethyl involves the coupling of a substituted phenoxy phenol (B47542) with a heterocyclic component. The 4-(4-amino-2-fluorophenoxy) portion of the title compound represents a variation of the phenoxy-containing building blocks used in this field. The presence of the fluorine atom can increase the efficacy and selectivity of the final active ingredient. The amino group offers a reactive handle for further derivatization to fine-tune the herbicidal activity and crop safety profile.
Table 2: Key Structural Features in Aryloxyphenoxypropionate Herbicides
| Herbicide Family | Key Structural Moiety | Function of Moiety |
|---|---|---|
| "Fops" (e.g., Quizalofop) | Aryloxyphenoxy | Core scaffold responsible for binding to the ACCase enzyme |
| "Fops" (e.g., Haloxyfop) | Pyridinyloxyphenoxy | Heterocyclic component that modulates activity and selectivity |
Utilization in the Development of Chemical Probes for Biological Research
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The development of such probes often requires intermediates that can be selectively functionalized. This compound possesses features that make it a candidate for the synthesis of custom chemical probes.
Future Research Trajectories and Academic Prospects
Discovery of Novel Molecular Targets and Pathways
The exploration of novel molecular targets and biological pathways for Methyl 4-(4-amino-2-fluorophenoxy)benzoate is a primary avenue for future research. The structural motifs within the molecule suggest several promising target classes.
The diphenyl ether core is a known feature in certain herbicides, such as Acifluorfen, which functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PROTOX). targetmol.comwikipedia.orgncats.iomedchemexpress.comncats.io This inhibition leads to an accumulation of protoporphyrin IX, a photosensitizer that causes significant oxidative damage in plant cells. wikipedia.orgmedchemexpress.com While this is the established mechanism in plants, related compounds have been shown to induce molecular changes in rodent livers, including affecting cytochrome P450 enzymes like CYP2B, CYP2A, and CYP4A, suggesting potential interactions with metabolic pathways in mammals. medchemexpress.com
Furthermore, the fluoroaniline (B8554772) and benzoate (B1203000) components are prevalent in pharmacologically active agents, particularly kinase inhibitors. researchgate.net Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. researchgate.netnih.gov Many kinase inhibitors utilize a core scaffold that can fit into the ATP-binding pocket of the enzyme. nih.gov The structure of this compound is analogous to scaffolds found in inhibitors targeting kinases such as B-raf. nih.gov Research into fluoroaniline derivatives has demonstrated their potential as anticancer agents by targeting such kinases. nih.gov Therefore, a key future trajectory will be to screen this compound against a broad panel of human kinases to identify potential inhibitory activity and elucidate its impact on critical signaling cascades like the JAK-STAT or MAPK pathways. nih.govnih.gov
Other potential targets include transporters and receptors. Phenyl benzoate itself has been identified as a chloride transport blocker. medchemexpress.com The specific substitution pattern of the title compound could modulate this activity or confer affinity for other transporters, such as the dopamine (B1211576) transporter (DAT), where methoxy-substituted analogues have been studied. nih.gov
Advanced Structure-Activity Relationship (SAR) Elucidation
A systematic and advanced elucidation of the structure-activity relationships (SAR) is critical for optimizing the therapeutic potential of this scaffold. nih.gov SAR studies dissect how each functional group on the molecule contributes to its biological activity, guiding the design of more potent and selective compounds. drugdesign.orgresearchgate.netyoutube.com
For this compound, key areas of SAR investigation include:
The Amino Group: This group is a potential hydrogen bond donor. Its position on the aniline (B41778) ring is critical. Altering its position (ortho, meta, para) or replacing it with other hydrogen-bonding groups (e.g., hydroxyl) or non-bonding groups would clarify its role in target binding. drugdesign.org
The Fluorine Atom: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity through specific electronic interactions. nih.gov Comparing the activity of the 2-fluoro analogue with non-fluorinated or 3-fluoro versions would reveal the importance of this substituent's position and electronegativity. Studies on other scaffolds have shown that small substituents like fluorine are often preferred at specific positions. researchgate.net
The Ether Linkage: The phenoxy ether bond provides a specific conformational flexibility. Replacing the oxygen atom with a nitrogen (forming a benztropinamine-like structure), sulfur, or a carbon linkage would explore the impact of the linker's geometry and electronic properties on activity. nih.gov
The Methyl Ester: The terminal methyl benzoate can be modified to probe for interactions in its binding pocket. Hydrolysis to the corresponding carboxylic acid would introduce a negative charge, while conversion to various amides would introduce new hydrogen bonding possibilities and alter solubility. drugdesign.org
| Structural Feature | Potential Role in Biological Activity | Rationale for SAR Exploration |
|---|---|---|
| Amino (NH₂) Group | Hydrogen bond donor, key interaction point with target residue. drugdesign.org | Varying its position or replacing it can determine its necessity for target engagement and specificity. |
| Fluorine (F) Atom | Modulates electronic properties (pKa), enhances metabolic stability, can form specific fluorine-protein interactions. researchgate.netnih.gov | Comparing with non-fluorinated or other halogenated analogues clarifies its contribution to potency and pharmacokinetic properties. |
| Phenoxy Ether Linkage | Provides specific bond angle and rotational freedom, influences overall molecular shape. | Replacing the oxygen with other atoms (S, N, CH₂) tests the importance of the linker's geometry and electronics for optimal target fit. nih.gov |
| Methyl Benzoate Group | Potential for hydrophobic and polar interactions; can be a metabolic liability. | Modifying the ester to an acid or amide explores interactions with different receptor pockets and alters physicochemical properties like solubility and cell permeability. |
Rational Design and Synthesis of Next-Generation Analogues
Data from SAR studies will fuel the rational design and synthesis of next-generation analogues with improved potency, selectivity, and drug-like properties. nih.gov If kinase inhibition is identified as a primary mechanism, computational methods can be employed to guide the design process. purdue.edu
Techniques such as molecular docking can be used to model the binding of this compound into the active sites of identified target proteins, such as protein kinases. nih.govnih.gov This allows for the in silico evaluation of new designs before committing to chemical synthesis. For example, if the compound is found to bind to a kinase, computational workflows can help design covalent inhibitors by positioning an electrophilic "warhead" to react with a nearby nucleophilic amino acid residue like cysteine. nih.gov
Scaffold hopping is another powerful strategy where the core structure is replaced by a different, functionally equivalent one to explore new chemical space and improve properties or escape patent limitations. chemrxiv.org Deep learning and other machine learning techniques are increasingly being used to accelerate this process by predicting promising new scaffolds. purdue.educhemrxiv.org For instance, if the phenoxy-benzoate core proves suboptimal, algorithms could suggest alternative heterocyclic systems that maintain the crucial spatial arrangement of the fluoroaniline moiety.
The synthesis of these rationally designed analogues would likely follow multi-step organic chemistry routes, potentially involving Ullmann condensations to form the diaryl ether bond or nucleophilic aromatic substitution reactions, followed by modifications to the terminal functional groups.
Development of Integrated Mechanistic Assays and High-Throughput Screening Platforms
To efficiently test the existing compound and newly designed analogues, the development of integrated and robust screening platforms is essential. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds to identify "hits" that modulate a specific biological target. acs.orgacs.org
A typical screening cascade for a potential kinase inhibitor based on the this compound scaffold would involve:
Primary HTS: A large library of analogues would be screened using a fast and cost-effective assay, often based on fluorescence. acs.orgacs.orgnih.gov For kinases, this could be an assay that measures the phosphorylation of a substrate peptide. The quality and reliability of an HTS assay are often measured by its Z' factor, with a higher value indicating a more robust assay. nih.gov
Hit Confirmation and Triage: Initial hits are re-tested to confirm activity. Secondary assays are then employed to filter out false positives. For covalent inhibitors, an IC₅₀ shift assay can be used as a crude but high-throughput method to identify compounds that show time-dependent inhibition. youtube.com
Mechanistic and Biophysical Characterization: Confirmed hits undergo detailed mechanistic studies. For covalent inhibitors, this involves determining the kinetic parameters Kᵢ (the affinity of the initial non-covalent binding) and k_inact (the rate of covalent bond formation). youtube.comyoutube.com Techniques like jump-dilution assays can measure the reversibility of the binding. youtube.com Intact protein mass spectrometry is used to confirm that a covalent bond has formed with the target protein. youtube.com Cell-based washout assays can further validate the irreversible nature of the binding within a cellular context. nih.gov
These advanced screening and assay development efforts are crucial for efficiently navigating from an initial chemical scaffold to a promising lead candidate for further preclinical development. youtube.comyoutube.com
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(4-amino-2-fluorophenoxy)benzoate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A plausible route starts with methyl 4-hydroxybenzoate, which undergoes a Mitsunobu reaction with 4-amino-2-fluorophenol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) . Alternatively, Ullmann coupling between methyl 4-bromobenzoate and 4-amino-2-fluorophenol using a copper catalyst at 120°C in DMF can yield the product . Key factors affecting yield include:
- Temperature : Elevated temperatures (100–120°C) improve reaction kinetics but may degrade sensitive functional groups.
- Catalyst selection : Copper(I) iodide vs. palladium catalysts for coupling reactions .
- Protection/deprotection : The amino group may require protection (e.g., with Boc) to prevent side reactions .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- NMR : H NMR confirms substitution patterns (e.g., fluorine-induced splitting in aromatic regions) . The amino proton appears as a broad singlet (~δ 5.5 ppm), while the methyl ester resonates at δ 3.8–3.9 ppm.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS identifies purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 290) .
- IR : Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic challenges arise during structural determination, and how can software tools resolve them?
Crystallization often faces issues like twinning or weak diffraction due to flexible substituents (e.g., the phenoxy group). Strategies include:
- Data collection : Use high-intensity X-ray sources (synchrotron) to enhance resolution .
- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding using ORTEP-3 for graphical representation .
Q. Key Parameters for Crystallographic Analysis
| Parameter | Value/Software |
|---|---|
| Space group | P2₁/c |
| R-factor | <5% (SHELXL) |
| Hydrogen bond analysis | Mercury/PLATON |
Q. How do hydrogen bonding patterns influence the compound’s supramolecular assembly?
Graph set analysis (Etter’s rules) reveals motifs like chains from N–H···O interactions between the amino and ester groups . Fluorine’s electron-withdrawing effect strengthens these interactions, stabilizing layered structures. Computational tools (e.g., CrystalExplorer) map Hirshfeld surfaces to quantify interaction contributions:
Q. How can conflicting spectroscopic and crystallographic data be reconciled?
Discrepancies may arise from dynamic vs. static structures. For example:
Q. What strategies optimize structure-activity relationship (SAR) studies for biological applications?
- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the 4-amino position to probe receptor binding .
- Assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with molecular docking (AutoDock Vina) to correlate activity with steric/electronic effects .
- Data analysis : Use multivariate regression to link logP, polar surface area, and IC₅₀ values .
Q. What are the pitfalls in interpreting mass spectrometry fragmentation patterns?
Q. How do solvent and temperature affect polymorph formation?
Screening with solvents of varying polarity (e.g., ethanol vs. DMSO) at 4–60°C identifies metastable forms. Differential scanning calorimetry (DSC) monitors phase transitions, while Mercury CSD predicts stable polymorphs via lattice energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
